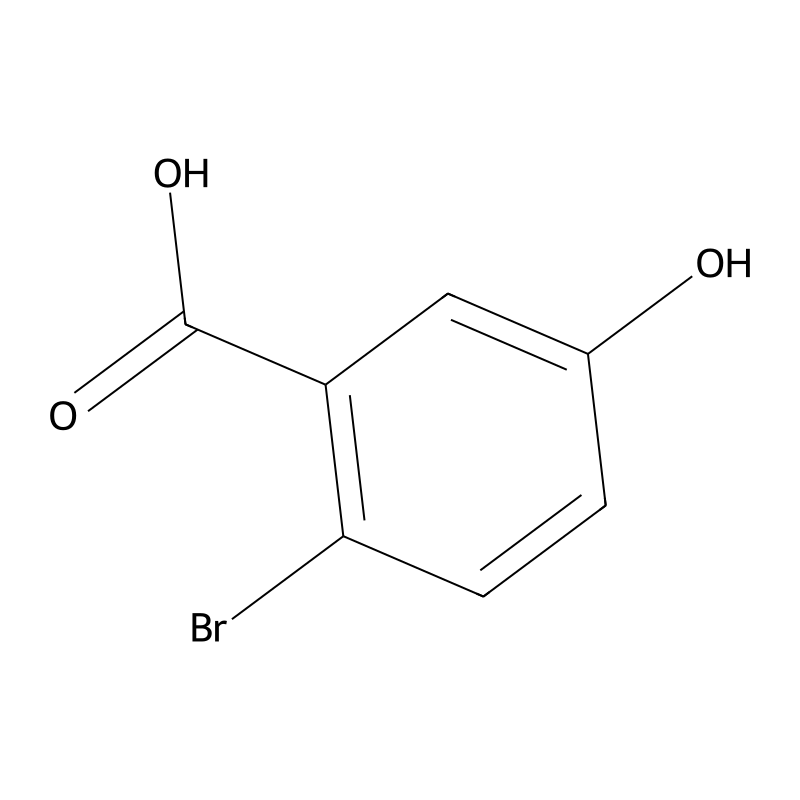

2-Bromo-5-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor:

2-Bromo-5-hydroxybenzoic acid primarily functions as a precursor in the synthesis of various research-relevant compounds. Notably, it plays a crucial role in the synthesis of urolithins A and B. These are gut microbial metabolites derived from ellagitannins, compounds found in fruits like berries and pomegranates. Studies suggest urolithins possess various potential health benefits, including anti-inflammatory and neuroprotective properties [].

Other Potential Applications:

While research on its direct applications is limited, 2-Bromo-5-hydroxybenzoic acid also shows potential in other areas:

- Synthesis of substituted aminobenzacridines: These are a class of heterocyclic compounds with potential applications in the development of antimicrobial agents [].

- Synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its derivatives: These compounds exhibit antibacterial activity and are being explored for their potential therapeutic applications [].

- Synthesis of isoindolinone derivatives: These derivatives possess diverse pharmacological activities and are being investigated for their potential as anticonvulsant and anti-cancer agents [].

2-Bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅BrO₃ and a molar mass of 217.02 g/mol. It appears as a crystalline powder and has a melting point of approximately 185 °C, at which it decomposes. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. Its CAS number is 58380-11-3, and it is also known by several synonyms, including 2-bromo-5-hydroxyphenylboronic acid .

- Esterification: Reacting with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols.

- Reduction: The hydroxyl group can undergo reduction to yield an alkane derivative.

These reactions make 2-bromo-5-hydroxybenzoic acid a versatile intermediate in organic synthesis .

Several synthesis methods for 2-bromo-5-hydroxybenzoic acid have been reported:

- Bromination of Salicylic Acid: Salicylic acid can be brominated using bromine in an appropriate solvent, leading to the formation of 2-bromo-5-hydroxybenzoic acid.

- Hydroxylation of Bromobenzoic Acid: Starting from bromobenzoic acid, hydroxylation can be achieved through various methods, including using hydroxylating agents like hydrogen peroxide in the presence of a catalyst.

- Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce the bromine and hydroxyl groups directly onto the aromatic ring .

2-Bromo-5-hydroxybenzoic acid finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may be explored for developing new therapeutic agents.

- Analytical Chemistry: Used as a reagent in analytical methods like High-Performance Liquid Chromatography (HPLC) due to its unique chemical properties .

Studies on the interactions of 2-bromo-5-hydroxybenzoic acid with biological macromolecules have indicated that it may influence enzyme activities and protein functions. Specific interactions include:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Binding Studies: Investigations into its binding affinity with various proteins suggest that it may serve as a lead compound for drug development .

Several compounds share structural similarities with 2-bromo-5-hydroxybenzoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Bromo-4-methoxybenzoic acid | 0.90 | Contains methoxy group instead of hydroxyl |

| Methyl 2-bromo-5-methoxybenzoate | 0.90 | Methyl ester derivative |

| 3-Hydroxy-2,4,6-tribromobenzoic acid | 0.90 | Multiple bromine substitutions |

| 4-Bromo-7-methoxybenzo[1,3]dioxole-5-carboxylic acid | 0.90 | Dioxole structure adds complexity |

The unique combination of the bromine and hydroxyl groups in 2-bromo-5-hydroxybenzoic acid differentiates it from these similar compounds, influencing its reactivity and biological properties .

Traditional Organic Synthesis Approaches

Bromination Strategies for Aromatic Hydroxybenzoic Acids

Direct bromination of hydroxybenzoic acid derivatives remains a cornerstone for synthesizing 2-bromo-5-hydroxybenzoic acid. A patented method involves dissolving m-methoxybenzoic acid in halogenated solvents (e.g., chloroform or dichloromethane) and reacting it with brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin under acidic conditions. Sulfuric acid acts as a catalyst, while red phosphorus and potassium bromate serve as initiators and cocatalysts, respectively. For instance, bromination at 25–30°C for 3 hours yields 92.7–93.6% product purity.

Traditional electrophilic substitution faces challenges in regioselectivity due to competing directing effects of the -COOH and -OH groups. However, para-substitution dominates when the methoxy group at position 5 directs bromination to position 2. Comparative studies show that NBS outperforms molecular bromine (Br₂) in minimizing side reactions like decarboxylation.

Directed Ortho-Metalation Techniques for Regioselective Substitution

Directed ortho-metalation (DoM) enables precise functionalization of benzoic acids. Using n-BuLi-TMEDA in THF at −90°C, the carboxylic acid group directs lithiation to the ortho position, which subsequently reacts with bromine sources like hexachloroethane. This method achieves >85% regioselectivity for 2-bromo derivatives but requires anhydrous conditions and low temperatures. Competition experiments reveal that electron-withdrawing groups (e.g., -COOH) outperform methoxy (-OCH₃) in directing metalation, enabling selective bromination even in polyfunctional substrates.

Demethylation of Methoxy Precursors in Acidic Media

Demethylation of 2-bromo-5-methoxybenzoic acid using hydrobromic acid (HBr) or hydrochloric acid (HCl) in refluxing acetic acid provides the hydroxy derivative. A study using 48% HBr at 120°C for 6 hours achieved 95% conversion, though prolonged heating risked decarboxylation. Alternatively, enzymatic demethylation via CYP199A4 selectively removes methyl groups from para-methoxybenzoic acids, offering a milder route with 90% yield.

Green Chemistry Innovations in Halogenation

Solvent-Free Bromination Using Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate), enable solvent-free bromination of hydroxybenzoic acids. Grinding 5-hydroxybenzoic acid with KBr and iodine(III) generates 2-bromo-5-hydroxybenzoic acid in 98% yield within 30 minutes. This method eliminates toxic solvents and reduces waste, aligning with green chemistry principles.

Photochemical Flow Reactor Systems for Benzylic Bromination

Continuous-flow photochemical reactors enhance bromination efficiency and safety. Using BrCCl₃ as a bromine source under UV light, 5-hydroxybenzoic acid undergoes benzylic bromination in 87% yield with a residence time of 10 minutes. Flow systems mitigate heat buildup and improve scalability, achieving a space-time yield of 1.27 kg·L⁻¹·h⁻¹.

Catalytic Recycling of Bromine Sources in Continuous Processes

Electrolytic regeneration of bromine from HBr waste streams enables sustainable bromination. A pilot-scale system using a membraneless electrolysis cell achieved 96% coulombic efficiency, converting HBr back to Br₂ for reuse. This closed-loop process reduces bromine consumption by 70% compared to traditional methods.

Biotechnological and Biosynthetic Pathways

Microbial Production via Engineered Shikimate Pathway Variants

Metabolic engineering of Corynebacterium glutamicum has enabled de novo synthesis of hydroxybenzoic acids. Overexpression of shikimate kinase and chorismate lyase in a growth-arrested bioprocess produced 25 g/L 4-hydroxybenzoic acid, a precursor for bromination. Similar strategies could adapt the shikimate pathway for 5-hydroxybenzoic acid synthesis, though regioselective bromination remains a challenge.

Directed Biosynthesis Using Non-Natural Benzoic Acid Analogues

Flavin-dependent halogenases (FDHs) like RebH and Bmp5 catalyze regioselective bromination of aromatic substrates. For example, RebH brominates 5-hydroxybenzoic acid at position 2 with 98% selectivity under mild conditions (pH 7.5, 30°C). Directed evolution of FDHs has expanded substrate scope to include non-natural analogues, enabling biosynthesis of 2-bromo-5-hydroxybenzoic acid in >90% yield.

Key Intermediate in Bioactive Molecule Synthesis

2-Bromo-5-hydroxybenzoic acid serves as a crucial building block in the synthesis of sophisticated bioactive molecules, particularly those targeting cellular mechanisms involved in aging, cancer, and metabolic disorders [2] [3]. The compound's structural features facilitate multiple synthetic pathways, enabling the construction of complex molecular architectures through well-established organic reactions including nucleophilic substitution, coupling reactions, and cyclization processes.

Urolithin A Analogues for Mitochondrial Autophagy Modulation

The synthesis of urolithin A analogues represents one of the most significant applications of 2-bromo-5-hydroxybenzoic acid in pharmaceutical chemistry. Urolithin A, a metabolite derived from dietary ellagitannins, has garnered considerable attention for its ability to enhance mitochondrial function through the activation of mitophagy [2] [4] [5]. The compound serves as a key starting material in the construction of the dibenzo[b,d]pyran-6-one scaffold characteristic of urolithin derivatives.

The synthetic pathway typically involves the copper-catalyzed coupling of 2-bromo-5-hydroxybenzoic acid with resorcinol under basic conditions, followed by cyclization to form the urolithin core structure [3] [6]. A representative synthesis employs a 500-liter reactor charged with 2-bromo-5-hydroxybenzoic acid (85 kilograms), resorcinol (72 kilograms), and sodium hydroxide (32 kilograms) in aqueous medium, with copper catalyst (0.5 kilograms copper sulfate pentahydrate) added at 75 degrees Celsius [6]. This process delivers urolithin A with excellent purity, containing less than 1 part per million copper and less than 17 parts per million aluminum [7].

The resulting urolithin A analogues demonstrate potent biological activities through multiple mechanisms. These compounds activate the PINK1/Parkin pathway, which is essential for mitochondrial quality control and the selective removal of damaged mitochondria [6]. Additionally, urolithin A stimulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to increased expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase [6]. Research has shown that urolithin A analogues synthesized using 2-bromo-5-hydroxybenzoic acid as the starting material exhibit IC50 values of 108.1 micromolar against human colon cancer cell line HCT116, with the compounds inducing tumor cell apoptosis through reactive oxygen species-c-Jun N-terminal kinase activation [8].

However, contrary to initial expectations, studies have revealed that urolithin A-activated autophagy, rather than mitophagy, provides the primary neuroprotective mechanism against ischemic neuronal injury [4] [5]. Urolithin A protects against ischemic neuronal injury by reinforcing autophagy rather than mitophagy, with autophagy activation by urolithin A attenuating ischemic neuronal death by suppressing endoplasmic reticulum stress [4] [5]. This finding has significant implications for the development of therapeutic agents targeting neurodegenerative diseases.

Anthraquinone-Based Antitumor Agent Precursors

2-Bromo-5-hydroxybenzoic acid plays a fundamental role in the synthesis of anthraquinone-based antitumor agents, a class of compounds that includes clinically important drugs such as daunorubicin, doxorubicin, and mitoxantrone [9] [10] [11]. The anthraquinone scaffold, characterized by the 9,10-anthraquinone core, exhibits potent anticancer activity through multiple mechanisms including DNA intercalation, topoisomerase inhibition, and reactive oxygen species generation.

The synthesis of anthraquinone derivatives from 2-bromo-5-hydroxybenzoic acid typically involves annulation reactions to construct the tetracyclic framework. The brominated benzoic acid serves as an electrophilic partner in various coupling reactions, including Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Ullmann-type reactions [9]. The strategic placement of the bromine atom at the 2-position enables regioselective functionalization, while the hydroxyl group at the 5-position provides additional sites for derivatization.

Research has demonstrated that 1,4-anthraquinone derivatives synthesized from brominated benzoic acid precursors exhibit equipotent activity to daunorubicin against L1210 leukemic cells, with IC50 values ranging from 25 nanomolar at day 2 to 9 nanomolar at day 4 for growth inhibition [12]. These compounds display dual mechanisms of action, blocking both nucleoside transport and inducing DNA fragmentation. The ability to prevent nucleoside incorporation into DNA by rapidly blocking uptake represents a significant advantage over traditional anthraquinone drugs [12].

The development of anthraquinone-based antitumor agents has focused on overcoming the limitations of existing drugs, particularly cardiotoxicity associated with doxorubicin and mitoxantrone [10]. Novel anthraquinone derivatives synthesized from 2-bromo-5-hydroxybenzoic acid have shown promising results in reducing cardiotoxicity while maintaining anticancer efficacy. These compounds operate through various mechanisms including paraptosis induction, autophagy modulation, and overcoming chemoresistance [11].

Structural modifications of the anthraquinone core have led to the development of compounds with enhanced selectivity for cancer cells. For instance, quaternary ammonium salts of anthraquinone derivatives have demonstrated IC50 values of 1.39 micromolar against A375 melanoma cells, 2.79 micromolar against BGC-823 gastric cancer cells, and 4.12 micromolar against HepG2 hepatocellular carcinoma cells [10]. These compounds induce apoptosis through reactive oxygen species elevation and activation of caspase-3 and p53 pathways.

Functional Materials Development

The application of 2-bromo-5-hydroxybenzoic acid extends beyond pharmaceutical chemistry into the realm of functional materials, where its unique structural properties enable the development of advanced sensing systems and coordination networks. The compound's ability to participate in diverse chemical transformations makes it an invaluable building block for creating materials with tailored properties for specific applications.

Fluorescent Probe Design for Thiol Group Detection

The development of fluorescent probes for thiol detection represents a critical application of 2-bromo-5-hydroxybenzoic acid in analytical chemistry and biological sensing. Thiol groups, present in amino acids such as cysteine and homocysteine, as well as in glutathione, play essential roles in biological systems and serve as important biomarkers for various diseases [13] [14] [15]. The detection of these species requires probes with high selectivity, sensitivity, and rapid response times.

2-Bromo-5-hydroxybenzoic acid derivatives have been incorporated into fluorescent probe designs that exploit nucleophilic aromatic substitution reactions with thiol groups [13]. The bromine atom serves as an excellent leaving group, enabling selective reaction with thiols while the hydroxyl group and carboxylic acid functionality provide sites for conjugation with fluorophores. The resulting probes operate through turn-on fluorescence mechanisms, where the initial probe exhibits weak or no fluorescence due to quenching effects, but becomes highly fluorescent upon reaction with target thiol species.

A notable example involves the synthesis of phthalimide-based fluorescent probes that incorporate brominated aromatic systems for thiol detection [16]. These probes demonstrate excellent selectivity and high sensitivity based on the combination of photo-induced electron transfer and excited-state intramolecular proton transfer mechanisms. The probes can detect thiols quantitatively and selectively with large Stokes shifts of 161 nanometers and detection limits as low as 0.8 nanomolar [16]. The large Stokes shift is particularly advantageous for biological applications as it minimizes interference from background fluorescence.

The mechanism of thiol detection involves nucleophilic substitution of the bromine atom by the thiol group, resulting in formation of a thioether linkage and simultaneous release of the fluorophore from quenching interactions [13]. This process enables real-time monitoring of thiol concentrations in living cells and has been successfully applied to imaging thiols in SH-SY5Y neuroblastoma cells [16]. The probes demonstrate rapid response times, typically completing the detection reaction within minutes, making them suitable for dynamic biological studies.

Advanced probe designs have incorporated dual-reactive and dual-quenching groups to enhance both selectivity and sensitivity [17]. These systems utilize 2-bromo-5-hydroxybenzoic acid derivatives as key components in creating probes that can distinguish between different thiol species based on their reactivity patterns. For instance, probes designed to detect glutathione selectively over cysteine and homocysteine exploit differences in nucleophilicity and steric accessibility of the thiol groups.

The development of near-infrared fluorescent probes for thiol detection has also benefited from the incorporation of brominated benzoic acid derivatives [14]. These probes offer advantages for deep tissue imaging due to reduced light scattering and tissue autofluorescence in the near-infrared region. The probes demonstrate linear responses over physiologically relevant concentration ranges and have been applied to monitoring thiol levels in various biological systems.

Coordination Polymers with Brominated Aromatic Linkers

The application of 2-bromo-5-hydroxybenzoic acid in the construction of coordination polymers represents a sophisticated approach to creating porous materials with tunable properties. Coordination polymers, also known as metal-organic frameworks when they possess permanent porosity, are extended structures formed by the coordination of metal ions or clusters with organic linkers [18] [19]. The incorporation of brominated aromatic linkers introduces additional functionality and structural diversity to these materials.

2-Bromo-5-hydroxybenzoic acid serves as a multifunctional linker in coordination polymer synthesis, offering multiple coordination sites through its carboxylate group and hydroxyl functionality [18]. The bromine substituent provides additional opportunities for post-synthetic modification and introduces specific intermolecular interactions that can influence the overall framework structure. The resulting coordination polymers exhibit diverse topologies ranging from one-dimensional chains to three-dimensional networks, depending on the metal center and synthetic conditions employed.

The synthesis of coordination polymers incorporating 2-bromo-5-hydroxybenzoic acid typically involves hydrothermal or solvothermal methods, where metal salts are combined with the organic linker under controlled temperature and pressure conditions [18] [20]. For example, the reaction of copper bromide with 2-bromo-5-hydroxybenzoic acid and auxiliary ligands such as 4,4-bipyridine yields one-dimensional coordination polymers with {[Cu(ligand)0.5(μ-Br)(Br)(H2O)]·H2O}n stoichiometry [18]. These materials exhibit extended chain structures that are further organized into three-dimensional supramolecular networks through hydrogen bonding and π-π stacking interactions.

The structural diversity of coordination polymers derived from brominated aromatic linkers has been extensively characterized using single-crystal X-ray diffraction analysis [20]. These studies reveal that the materials can adopt various topologies including hexagonal close-packed (hcp), hexagonal (hxl), square lattice (sql), and custom topologies depending on the coordination preferences of the metal center and the geometry of the organic linker. The presence of bromine atoms in the linker molecules introduces additional weak interactions, including halogen bonding, which can significantly influence the overall framework stability and properties.

The porous nature of these coordination polymers makes them attractive for applications in gas storage, separation, and catalysis. Materials constructed from 2-bromo-5-hydroxybenzoic acid linkers have demonstrated surface areas exceeding 2000 square meters per gram as determined by the Langmuir method [21]. The average pore dimensions can be tuned from 2 to 28 angstroms by varying the metal center and auxiliary ligands, providing flexibility in designing materials for specific applications [21].

Post-synthetic modification of coordination polymers containing brominated aromatic linkers has emerged as a powerful strategy for introducing additional functionality [22]. The bromine atoms can serve as sites for further chemical transformation, including metal-catalyzed cross-coupling reactions, nucleophilic substitution, and halogen exchange processes. This approach has been demonstrated in the stereoselective bromination of alkyne-containing metal-organic frameworks, where the addition of bromine across triple bonds results in mechanical contraction of the framework while maintaining crystallinity [22].

The thermal stability of coordination polymers incorporating 2-bromo-5-hydroxybenzoic acid has been evaluated using thermogravimetric analysis, revealing decomposition temperatures typically above 300 degrees Celsius [18]. This thermal stability, combined with chemical stability under various conditions, makes these materials suitable for practical applications in harsh environments. The materials also exhibit interesting magnetic properties when paramagnetic metal centers are incorporated, with magnetic susceptibility measurements revealing various magnetic behaviors depending on the metal center and framework topology.

The luminescence properties of coordination polymers constructed from brominated aromatic linkers have been investigated for potential applications in sensing and optoelectronics . These materials can exhibit intense fluorescence emission with quantum yields that can be tuned by varying the metal center and organic linker structure. The presence of bromine atoms can influence the luminescence properties through heavy atom effects, leading to enhanced intersystem crossing and altered emission characteristics.

The catalytic applications of coordination polymers derived from 2-bromo-5-hydroxybenzoic acid have been explored for various organic transformations . A notable example involves the use of zinc-based coordination polymers as heterogeneous catalysts for the Henry reaction between 4-nitrobenzaldehyde and nitroethane to produce β-nitro alcohol products. The catalytic activity arises from the Lewis acidic metal centers and the ability of the framework to activate substrates through coordination interactions. The materials demonstrate excellent recyclability and maintain their catalytic activity over multiple reaction cycles.

The development of coordination polymers with brominated aromatic linkers continues to be an active area of research, with ongoing efforts focused on creating materials with enhanced properties and novel applications. The ability to fine-tune the electronic properties of the linkers through bromine substitution, combined with the vast structural diversity possible in coordination polymer chemistry, provides numerous opportunities for creating advanced functional materials.

Recent advances in the field have demonstrated the potential for creating responsive coordination polymers that can undergo structural transformations in response to external stimuli such as temperature, pressure, or chemical environment [18]. These materials, often referred to as flexible or dynamic coordination polymers, exhibit breathing behaviors or gate-opening phenomena that can be exploited for selective gas adsorption and separation applications. The incorporation of brominated aromatic linkers can influence these dynamic behaviors through steric effects and intermolecular interactions.